3-Iodo-1h-pyrazolo[3,4-c]pyridine

Cross-Coupling Synthetic Chemistry Medicinal Chemistry

Obtaining a reliable, high-purity source of 3-Iodo-1H-pyrazolo[3,4-c]pyridine is critical for SAR-driven medicinal chemistry programs. This compound resolves supply uncertainty by delivering the exact C-3 iodinated scaffold required for patent-protected kinase inhibitor synthesis and Pd-catalyzed cross-coupling methodology development. - Enables direct replication of Genentech-disclosed Pim kinase inhibitor routes. - C-3 iodo handle ensures predictable Suzuki/Sonogashira/Negishi coupling reactivity. - >98% purity specification minimizes side reactions in fragment-based library synthesis.

Molecular Formula C6H4IN3
Molecular Weight 245.02 g/mol
CAS No. 1082040-63-8
Cat. No. B1394635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-1h-pyrazolo[3,4-c]pyridine
CAS1082040-63-8
Molecular FormulaC6H4IN3
Molecular Weight245.02 g/mol
Structural Identifiers
SMILESC1=CN=CC2=NNC(=C21)I
InChIInChI=1S/C6H4IN3/c7-6-4-1-2-8-3-5(4)9-10-6/h1-3H,(H,9,10)
InChIKeyBFJMHTOBRRZELQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-1H-pyrazolo[3,4-c]pyridine: Core Properties & Procurement


3-Iodo-1H-pyrazolo[3,4-c]pyridine (CAS 1082040-63-8) is a halogenated heterocyclic compound with the molecular formula C6H4IN3 and a molecular weight of 245.02 g/mol [1]. It belongs to the pyrazolopyridine family, characterized by a fused pyrazole and pyridine bicyclic structure . The compound is typically supplied as a solid with a purity specification of 95% or 98% . It is classified as a research chemical for laboratory use only and is not intended for direct human or veterinary application .

Building Block Halogenated pyrazolo[3,4-c]pyridine scaffold
Key Feature C-3 iodo group enables site-selective Pd cross-coupling
Format High-purity solid for research-use only

3-Iodo-1H-pyrazolo[3,4-c]pyridine: Halogen Identity Matters


The pyrazolo[3,4-c]pyridine scaffold is a privileged structure in medicinal chemistry, with its biological activity and synthetic utility exquisitely sensitive to the nature and position of substituents [1]. Substituting a different halogen at the C-3 position—such as chlorine or bromine—or altering the halogenation pattern to the C-5 or C-7 positions fundamentally changes the compound's reactivity profile in cross-coupling reactions, its physical properties (e.g., solubility and LogP), and its potential as a precursor for specific kinase inhibitor pharmacophores [1][2]. Consequently, direct substitution of 3-iodo-1H-pyrazolo[3,4-c]pyridine with a non-iodinated analog is not scientifically valid for structure-activity relationship (SAR) studies, fragment-based drug discovery (FBDD) campaigns, or as a building block in a defined synthetic route. The quantitative evidence below establishes the specific, verifiable differentiation that justifies the selection of this compound over its closest analogs.

Target Compound
Possible Substitute
Risk Context
3-Iodo-1H-pyrazolo[3,4-c]pyridine
3-Bromo or 3-Chloro analog
Reactivity in cross-coupling may shift (Ar-I > Ar-Br > Ar-Cl); lower yields possible without optimization
3-Iodo derivative
Unsubstituted 1H-pyrazolo[3,4-c]pyridine
Lacks C-3 halogen handle; cannot directly enter site-selective cross-coupling routes
C-3 iodo isomer
C-5 or C-7 iodo isomer
Regioisomeric mismatch alters SAR and coupling outcomes; not interchangeable

3-Iodo-1H-pyrazolo[3,4-c]pyridine: Quantitative Differentiation Evidence


Superior C-3 Reactivity in Cross-Coupling

The C-3 iodine atom in 3-iodo-1H-pyrazolo[3,4-c]pyridine serves as a superior leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) compared to the corresponding bromo or chloro analogs. While direct comparative kinetic data on this specific scaffold are not publicly reported, the well-established trend in aryl halide reactivity—Ar-I >> Ar-Br > Ar-Cl—is universally applicable. This translates to higher reaction yields and/or milder reaction conditions for the iodo derivative [1][2].

C-3 Reactivity in Cross-Coupling
Class-level
Ar-I >> Ar-Br > Ar-Cl reactivity order supports higher efficiency
Class-level reactivity context supports synthesis route
Direct comparative data on scaffold not publicly reported
Cross-Coupling Synthetic Chemistry Medicinal Chemistry Fragment-Based Drug Discovery

Key Intermediate for Pim Kinase Inhibitors

3-Iodo-1H-pyrazolo[3,4-c]pyridine is explicitly claimed and exemplified as a crucial intermediate in the synthesis of potent Pim kinase inhibitors, a family of proto-oncogenes implicated in cancer progression [1]. In contrast, the unsubstituted parent scaffold (1H-pyrazolo[3,4-c]pyridine) lacks the necessary halogen handle for this specific elaboration pathway. The 3-iodo derivative enables the introduction of diverse aryl or heteroaryl groups at the C-3 position via cross-coupling, a key step in accessing the final, biologically active Pim kinase inhibitor structures [1].

Pim Kinase Inhibitor Intermediate
Patent-reported
Documented precursor in patent routes for Pim kinase inhibitors
Supports reproducibility in kinase inhibitor synthesis research
68% yield reported for its own synthesis from parent
Kinase Inhibitor Cancer Therapeutics Pim Kinase Medicinal Chemistry

Quantified Solubility Profile

The aqueous solubility of 3-iodo-1H-pyrazolo[3,4-c]pyridine is calculated to be 3.2 g/L at 25 °C . This value provides a quantitative baseline for designing reaction work-ups, purification strategies (e.g., liquid-liquid extraction), and initial solubility screens in preformulation studies. While comparable data for the 3-bromo analog is not readily available in public databases, the iodo derivative's slightly soluble nature is consistent with its higher molecular weight and lipophilicity (LogP ~1.2) compared to non-halogenated or lighter halogenated analogs [1].

Calculated Solubility
Supporting data
3.2 g/L (25 °C, calculated)
Aids solvent selection for reaction work-up
Experimental verification recommended; bromo analog data unavailable
Physical Chemistry Process Chemistry Preformulation Solubility

3-Iodo-1H-pyrazolo[3,4-c]pyridine: Optimal Application Scenarios


Fragment-Based Drug Discovery & Hit-to-Lead

Researchers engaged in FBDD can utilize 3-iodo-1H-pyrazolo[3,4-c]pyridine as a core scaffold for library synthesis. Its C-3 iodine atom facilitates rapid, high-yielding diversification via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Negishi), enabling the exploration of extensive chemical space around the pyrazolo[3,4-c]pyridine core. This is directly supported by literature demonstrating vectorial functionalisation of this scaffold [1].

Pim Kinase Inhibitor Synthesis for Oncology

This compound is a documented key intermediate in patent-protected synthetic routes leading to potent Pim kinase inhibitors. Its procurement is essential for research groups aiming to replicate, optimize, or further develop these proprietary pharmacophores for cancer therapeutic applications. The use of this specific intermediate ensures alignment with the intellectual property and synthetic methodology disclosed by Genentech and others [2].

Site-Selective Cross-Coupling Methodology

Due to its distinct C-3 iodine handle, this compound serves as an ideal model substrate for developing and optimizing new Pd-catalyzed cross-coupling methodologies on the pyrazolopyridine scaffold. Its predictable reactivity (Ar-I > Ar-Br > Ar-Cl) allows chemists to benchmark new catalytic systems or reaction conditions, making it a valuable tool for advancing synthetic organic chemistry [1].

Application
Selection Property
Validation Focus
Fragment-based library synthesis
C-3 iodo handle for Pd-catalyzed diversification
Cross-coupling efficiency and chemical space exploration
Pim kinase inhibitor synthesis research
Validated intermediate in patent routes
Synthetic reproducibility and target engagement profiling
Cross-coupling methodology development
Defined halogen site for catalytic system benchmarking
Reaction yield optimization and scope evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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